molecular formula C12H14O3S B3022877 Methyl 4-(4-(methylthio)phenyl)-4-oxobutanoate CAS No. 108960-07-2

Methyl 4-(4-(methylthio)phenyl)-4-oxobutanoate

Cat. No. B3022877
CAS RN: 108960-07-2
M. Wt: 238.3 g/mol
InChI Key: SFYLSDXIWQUUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-(methylthio)phenyl)-4-oxobutanoate, also known as MPTB, is a chemical compound that belongs to the family of thiazolidinediones. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The exact mechanism of action of Methyl 4-(4-(methylthio)phenyl)-4-oxobutanoate is not fully understood. However, it is believed to act through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism, inflammation, and cell differentiation.
Biochemical and Physiological Effects:
Methyl 4-(4-(methylthio)phenyl)-4-oxobutanoate has been found to exhibit several biochemical and physiological effects in preclinical studies. It has been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, and increase the levels of anti-inflammatory cytokines, such as IL-10. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl 4-(4-(methylthio)phenyl)-4-oxobutanoate in lab experiments is its high potency and specificity towards PPARγ. However, one of the limitations is its poor solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research on Methyl 4-(4-(methylthio)phenyl)-4-oxobutanoate. One of the areas of interest is its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Another area of interest is its potential use as a chemopreventive agent for cancer. Furthermore, the development of more water-soluble derivatives of Methyl 4-(4-(methylthio)phenyl)-4-oxobutanoate could improve its in vivo administration and efficacy.
Conclusion:
In conclusion, Methyl 4-(4-(methylthio)phenyl)-4-oxobutanoate is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the activation of PPARγ, and it has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities in preclinical studies. While it has several advantages for lab experiments, such as high potency and specificity, it also has limitations, such as poor solubility in water. There are several future directions for the research on Methyl 4-(4-(methylthio)phenyl)-4-oxobutanoate, including its potential use in neurodegenerative diseases and cancer chemoprevention.

Scientific Research Applications

Methyl 4-(4-(methylthio)phenyl)-4-oxobutanoate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities in preclinical studies.

properties

IUPAC Name

methyl 4-(4-methylsulfanylphenyl)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3S/c1-15-12(14)8-7-11(13)9-3-5-10(16-2)6-4-9/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYLSDXIWQUUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)C1=CC=C(C=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-(methylthio)phenyl)-4-oxobutanoate

Synthesis routes and methods

Procedure details

Thioanisole (12.4 g) and 1,4-dioxo-4-methoxybutyl chloride (16.5 g) in dichloroethane (100 ml) were cooled to 0° C. and aluminum chloride (16 g) was added, followed by another equivalent (16 g) and the reaction mixture was stirred at 0° C. for 2 hours. Ice was added, followed by 1N HCl. Dichloromethane (100 ml) was then added and the organic layer was separated, washed with water and then brine and dried with Na2SO4. Removal of the solvents yielded the title compound as an oil.
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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